

# biological activity comparison of 4-(((benzyloxy)carbonyl)amino)benzoic acid derivatives

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## Compound of Interest

Compound Name: 4-(((Benzyloxy)carbonyl)amino)benzoic acid

Cat. No.: B1330095

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## Comparative Analysis of the Biological Activities of 4-Aminobenzoic Acid Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of various derivatives of 4-aminobenzoic acid (PABA). Due to a lack of available data on the specific biological activity of 4-(((benzyloxy)carbonyl)amino)benzoic acid, this guide focuses on structurally related PABA derivatives, offering insights into their anticancer, antimicrobial, and anti-inflammatory properties supported by experimental data.

## Overview of 4-Aminobenzoic Acid Derivatives

4-aminobenzoic acid, a well-known precursor in the folate synthesis pathway of many pathogens, serves as a versatile scaffold in medicinal chemistry.<sup>[1][2]</sup> Its derivatives have demonstrated a broad spectrum of biological activities. By modifying the amino and carboxyl groups of the PABA core, researchers have developed a wide array of novel molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.<sup>[3]</sup>

## Anticancer Activity

Several studies have highlighted the potential of 4-aminobenzoic acid derivatives as anticancer agents. The primary mechanism often involves the inhibition of specific cellular pathways or enzymes crucial for cancer cell proliferation and survival.

A series of Schiff bases derived from 4-aminobenzoic acid have been synthesized and evaluated for their in vitro antitumor activity. For instance, 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid demonstrated potent antitumor activity against a human cervical cancer cell line with an IC<sub>50</sub> value of 17.84  $\mu$ M.<sup>[4]</sup> This activity is attributed to the inhibition of the Histone Deacetylase (HDAC) enzyme.<sup>[4]</sup>

Another study focused on 4-hydrazinobenzoic acid derivatives and their in vitro anticancer activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines. Three of the synthesized compounds effectively blocked the proliferation of the MCF-7 cell line by inducing apoptosis.<sup>[4]</sup>

Furthermore, certain benzoic acid derivatives have been shown to exhibit anticancer properties by acting as androgen receptor (AR) antagonists.<sup>[5]</sup> For example, 4-(4-benzoylamino-phenoxy)phenol derivatives have been designed and synthesized to bind to the AR ligand-binding domain, exhibiting potent antiandrogenic activity.<sup>[5]</sup>

## Comparative Data on Anticancer Activity

Compound Class	Cell Line	Activity Metric	Value	Reference
Schiff Base of PABA	Human Cervical Cancer	IC50	17.84 $\mu$ M	[4]
4-(4-benzoylamino-phenoxy)phenol derivative (Compound 22)	SC-3 (prostate cancer)	IC50	0.75 $\mu$ M	[5]
4-(4-benzoylamino-phenoxy)phenol derivative (Compound 22)	LNCaP (prostate cancer)	IC50	0.043 $\mu$ M	[5]
4-(4-benzoylamino-phenoxy)phenol derivative (Compound 22)	22Rv1 (prostate cancer)	IC50	0.22 $\mu$ M	[5]

## Antimicrobial Activity

The modification of 4-aminobenzoic acid has yielded compounds with significant antibacterial and antifungal properties. These derivatives often act by disrupting essential microbial pathways.

Schiff bases of PABA have been shown to be more potent antimicrobial agents than their ester counterparts.[6] The introduction of electron-withdrawing groups, such as a bromo group, has been found to increase the antimicrobial activity against *Bacillus subtilis*, *Candida albicans*, and *Aspergillus niger*.[6]

One study reported that N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was the most potent antibacterial agent against *B. subtilis* with a pMIC value of 2.11  $\mu$ M/ml.[6] In the same study, N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was the most

potent antifungal agent against both *A. niger* and *C. albicans* with a pMIC value of 1.81  $\mu\text{M}/\text{ml}$ . [6]

Another investigation into Schiff bases derived from PABA and various aromatic aldehydes revealed potent broad-spectrum antifungal properties with Minimum Inhibitory Concentrations (MIC) as low as 7.81  $\mu\text{M}$ . [2][7] These compounds also exhibited antibacterial activity, including against methicillin-resistant *Staphylococcus aureus* (MRSA), with MIC values starting from 15.62  $\mu\text{M}$ . [2][7]

## Comparative Data on Antimicrobial Activity

Compound Class	Microorganism	Activity Metric	Value	Reference
Schiff Base of PABA	<i>Bacillus subtilis</i>	pMIC	2.11 $\mu\text{M}/\text{ml}$	[6]
Schiff Base of PABA	<i>Staphylococcus aureus</i>	pMIC	1.82 $\mu\text{M}/\text{ml}$	[6]
Schiff Base of PABA	<i>Escherichia coli</i>	pMIC	1.78 $\mu\text{M}/\text{ml}$	[6]
Schiff Base of PABA	<i>Aspergillus niger</i>	pMIC	1.81 $\mu\text{M}/\text{ml}$	[6]
Schiff Base of PABA	<i>Candida albicans</i>	pMIC	1.81 $\mu\text{M}/\text{ml}$	[6]
Schiff Base of PABA	Fungi (broad-spectrum)	MIC	$\geq 7.81 \mu\text{M}$	[2][7]
Schiff Base of PABA	MRSA	MIC	$\geq 15.62 \mu\text{M}$	[2][7]

## Anti-inflammatory Activity

Derivatives of benzoic acid have also been explored for their anti-inflammatory potential. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.

One study investigated a novel non-steroidal anti-inflammatory drug (NSAID), (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, and its metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. The synthesized metabolite exhibited anti-inflammatory activity comparable to that of diclofenac.[8]

Another research focused on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative. This compound was shown to significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model.[9] After administration of the compound, a significant reduction in the cardiac blood plasma concentrations of the pro-inflammatory cytokines TNF- $\alpha$  and IL-1 $\beta$  was observed.[9]

Furthermore, 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been synthesized and evaluated for their anti-inflammatory activities.[10] The most active compound exhibited strong inhibitory activity against the production of nitric oxide (NO), IL-1 $\beta$ , and IL-6, with IC<sub>50</sub> values of 17.67, 20.07, and 8.61  $\mu$ M, respectively.[10] The anti-inflammatory effect is believed to be mediated through the regulation of the MAPK-NF- $\kappa$ B/iNOS signaling pathway.[10]

## Experimental Protocols

### In Vitro Antitumor Activity (MTT Assay)

The in vitro antitumor activity of compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated further. The formazan crystals formed are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC<sub>50</sub> value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

### Antimicrobial Susceptibility Testing (Tube Dilution Method)

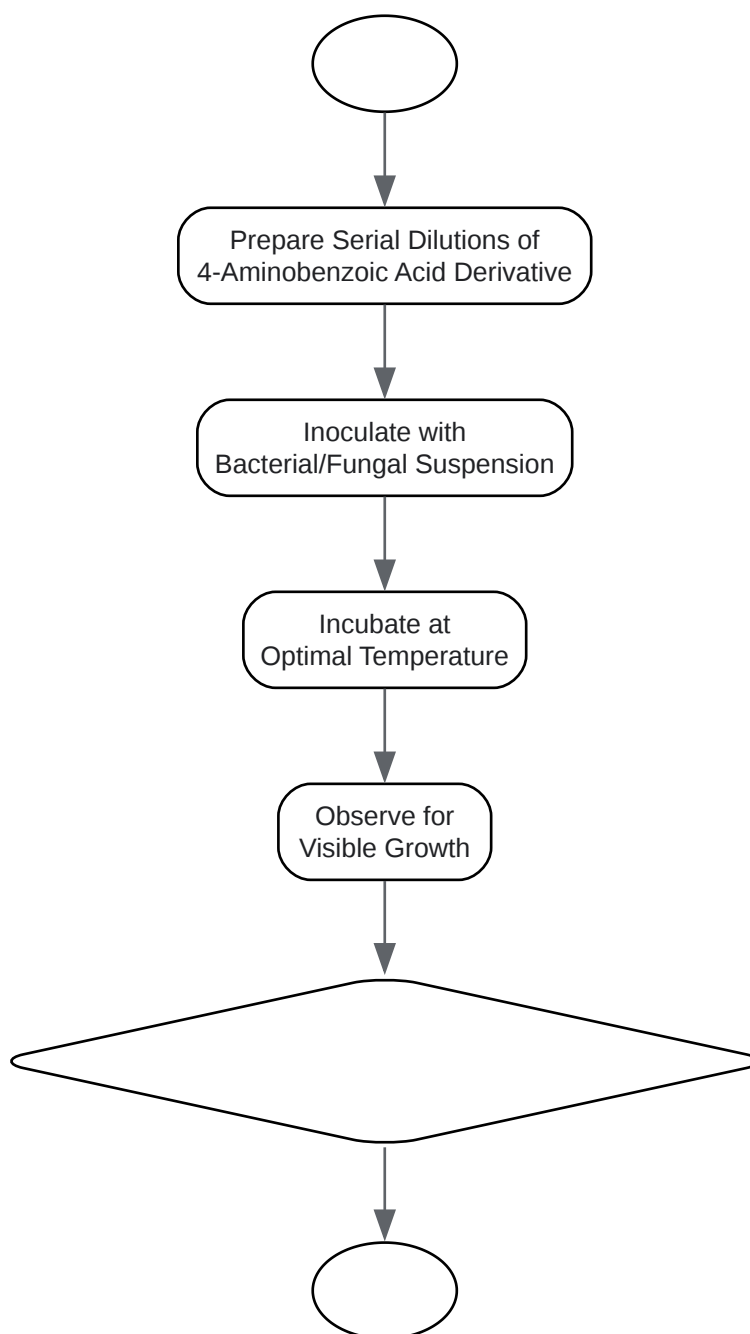
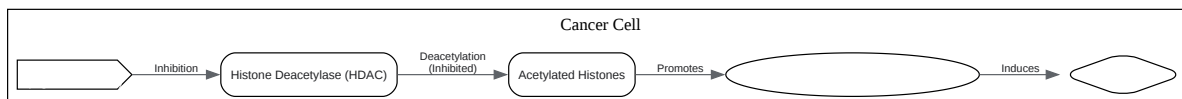
The in vitro antimicrobial potential of the synthesized compounds can be evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC). A serial dilution of the test compounds is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism. The tubes are incubated under

appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[6\]](#)

## **In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)**

The anti-inflammatory activity of compounds can be assessed in vivo using the carrageenan-induced paw edema model in rats. Animals are pre-treated with the test compound or a vehicle control. After a specific time, a subplantar injection of carrageenan is administered to the right hind paw to induce inflammation. The paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.[\[11\]](#)

## **Signaling Pathway and Experimental Workflow Diagrams**



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